molecular formula C10H13N5 B1482998 (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2090573-96-7

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1482998
CAS RN: 2090573-96-7
M. Wt: 203.24 g/mol
InChI Key: PGOWEAQBDKXELS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine” is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Further structural analysis would require more specific information such as NMR data .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study reported the ambient-temperature synthesis of novel N-pyrazolyl imine derivatives through a condensation reaction, showcasing a methodology that could be applicable to the synthesis of related compounds like "(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine" for further research applications (Becerra, Cobo, & Castillo, 2021).

Antimicrobial and Anticancer Activity

  • Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Compounds with pyrazole moieties showed higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Material Science Applications

  • Cobalt(II) complexes containing pyrazolyl-based ligands have shown potential in material science applications, such as the polymerization of methyl methacrylate to produce poly(methyl methacrylate) with high molecular weight and narrower polydispersity index, suggesting utility in polymer science and engineering (Choi et al., 2015).

Fluorescent Compounds and Spectroscopy

  • Fluorescent compounds containing the pyrazolo[1,5-a]pyrazin moiety were synthesized and characterized, including studies on their optical properties, showcasing the potential for these compounds in developing new fluorescent materials and probes (Zheng et al., 2011).

Antifungal and Antibacterial Agents

  • Some pyrazoline and pyrazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Future Directions

The future directions for the study of “(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine” could include further exploration of its potential applications in various fields, as well as the development of novel anti-fibrotic drugs .

properties

IUPAC Name

(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOWEAQBDKXELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
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(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 3
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 4
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 5
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

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